REACTION_SMILES
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[BH4-:6].[C:1]([Cl:2])([Cl:3])([Cl:4])[Cl:5].[C:8]([CH3:9])(=[O:10])[O:11][CH2:12][CH2:13][n:14]1[c:15]([C:20]([C:21](=[O:22])[O:23][CH2:24][CH3:25])=[O:26])[cH:16][c:17]([Cl:19])[cH:18]1.[CH3:27][OH:28].[CH3:30][C:31](=[O:32])[OH:33].[Na+:7].[OH2:29]>>[C:8]([CH3:9])(=[O:10])[O:11][CH2:12][CH2:13][n:14]1[c:15]([CH:20]([C:21](=[O:22])[O:23][CH2:24][CH3:25])[OH:26])[cH:16][c:17]([Cl:19])[cH:18]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[BH4-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClC(Cl)(Cl)Cl
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Name
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CCOC(=O)C(=O)c1cc(Cl)cn1CCOC(C)=O
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)C(=O)c1cc(Cl)cn1CCOC(C)=O
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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CO
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)O
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
O
|
Name
|
|
Type
|
product
|
Smiles
|
CCOC(=O)C(O)c1cc(Cl)cn1CCOC(C)=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |